molecular formula C15H14O2 B1597596 Methyl 4-(2-methylphenyl)benzoate CAS No. 89900-99-2

Methyl 4-(2-methylphenyl)benzoate

Cat. No.: B1597596
CAS No.: 89900-99-2
M. Wt: 226.27 g/mol
InChI Key: WBJSBOHFQLCHGX-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenyl)benzoate is an organic compound belonging to the ester family. It is characterized by the presence of a methyl group attached to the benzoate moiety, which is further substituted with a 2-methylphenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-methylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromotoluene is reacted with methyl 2-chlorobenzoate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous reactors to maintain optimal reaction conditions and ensure high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Nitration typically involves a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(2-methylphenyl)benzoic acid.

    Reduction: 4-(2-methylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(2-methylphenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-methylphenyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-(2-methylphenyl)benzoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Properties

IUPAC Name

methyl 4-(2-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJSBOHFQLCHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362644
Record name Methyl 4-(2-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89900-99-2
Record name Methyl 4-(2-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-chlorobenzoate (172 mg, 1.01 mmol) reacted with 2-methylphenylboronic acid (210 mg, 1.54 mmol) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (190 mg, 3.39 mmol) in THF at 100° C. to give the title compound (209 mg, 92%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 8.13 (d, 2H, J=8.24 Hz), 7.44 (d, 2H, J=8.20 Hz), 7.33-7.25 (m, 4H), 3.98 (s, 3H), 2.30 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 166.98, 146.69, 140.79, 135.10, 130.44, 129.47, 129.36, 129.21, 128.53, 127.78, 125.85, 52.06, 20.33. GC/MS(EI): m/z 226 (M+), 195, 165, 152. Anal. Calcd for C15H14O2: C, 79.62; H, 6.24. Found C, 79.33; H, 6.26.
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
190 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

A 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a 500 mL constant pressure addition funnel with a nitrogen inlet at the top, and a septum was flame dried, cooled and then charged with a solution of 70.00 g (0.409 mol) of o-bromotoluene in 350 mL of anhydrous tetrahydrofuran under a nitrogen atmosphere. The solution was stirred and cooled to -78° C. and 481 mL (0..818 mol) of a 1.7M solution of t-butyllithium in pentane was added via the addition funnel over 45 minutes. When the addition was complete, the cooling bath was removed and the reaction mixture was stirred for 45 minutes and allowed to warm to room temperature. The dropping funnel was next charged with 409 mL (0.409 mol) of a 1.0M solution of zinc chloride in diethylether which was added to the reaction mixture over a 20 minute period. A separate 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet and a septum, was flame dried, cooled and then charged with 8.93 g (13.7 mmol) of bis(triphenylphosphine)nickel(II) chloride, 58.71 g (0.273 mol) of methyl-2-bromobenzoate and 450 mL of anhydrous tetrahydrofuran under a nitrogen atmosphere. The suspension of the tolylzinc chloride was then transferred to the second flask via a wide diameter cannula. The reaction mixture was stirred an additional 45 minutes at room temperature, then most of the tetrahydrofuran was removed on a rotary evaporator. The resulting oil was partitioned between ethyl acetate (500 mL) and water (300 mL). The organic layer was washed successively with water, 5% hydrochloric acid, water, and brine, then dried (MgSO4), filtered and evaporated. The residual oil was purified on a Waters Prep 500 HPLC (2 silica packs) eluted with 1.5% ethyl acetate-hexane in eleven separate runs (mixed fractions recycled, 10 g per injection). The purified fractions were evaporated and freed of residual solvent in vacuo to afford 53.42 g (74%) of a colorless oil which had.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
tolylzinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.71 g
Type
reactant
Reaction Step Four
Quantity
8.93 g
Type
catalyst
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods III

Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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